molecular formula C11H12Cl2 B3315484 4-(3,5-Dichlorophenyl)-2-methyl-1-butene CAS No. 951893-24-6

4-(3,5-Dichlorophenyl)-2-methyl-1-butene

Cat. No. B3315484
CAS RN: 951893-24-6
M. Wt: 215.12 g/mol
InChI Key: CJQWWMUVNDSMME-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-2-methyl-1-butene, also known as 4-(3,5-dichlorophenyl)-2-methylbut-1-ene, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 105-106°C and a molecular weight of 232.07 g/mol. This compound is used in a variety of scientific and industrial applications, including as a raw material in the synthesis of pharmaceuticals, as a reagent in chemical synthesis, and as a starting material for the production of polymers.

Scientific Research Applications

Assessment of Environmental Impact

The compound 4-(3,5-Dichlorophenyl)-2-methyl-1-butene is structurally related to chlorophenols, a group of chemicals evaluated extensively for their impact on the aquatic environment. Chlorophenols, such as 2,4-dichlorophenol, exhibit moderate toxicity to mammalian and aquatic life. However, their persistence in the environment varies, depending on the presence of microflora capable of biodegrading these compounds and other environmental conditions. Interestingly, chlorophenols are known for their strong organoleptic effects (Krijgsheld & Gen, 1986).

Industrial Applications and Synthesis

In the industrial sector, this compound might be indirectly related to the synthesis of compounds like 5,5′-Methylene-bis(benzotriazole), which serves as an intermediate in the production of metal passivators and light-sensitive materials. The synthesis of such compounds is a part of green chemistry initiatives, aiming for practical, efficient, and environmentally benign methods (Gu et al., 2009).

Wastewater Treatment in Pesticide Industry

The relevance of this compound in the context of environmental science can be linked to its potential presence in wastewater from the pesticide industry. The pesticide production wastewater, containing a variety of compounds including 2,4-dichlorophenol, requires treatment methods like biological processes and granular activated carbon to remove these toxic pollutants efficiently (Goodwin et al., 2018).

properties

IUPAC Name

1,3-dichloro-5-(3-methylbut-3-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2/c1-8(2)3-4-9-5-10(12)7-11(13)6-9/h5-7H,1,3-4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQWWMUVNDSMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251227
Record name 1,3-Dichloro-5-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951893-24-6
Record name 1,3-Dichloro-5-(3-methyl-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-5-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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